molecular formula C15H10N4 B13870819 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline CAS No. 312519-38-3

3-phenyl-1H-pyrazolo[3,4-b]quinoxaline

Cat. No.: B13870819
CAS No.: 312519-38-3
M. Wt: 246.27 g/mol
InChI Key: QRUNTKQKUYHTPX-UHFFFAOYSA-N
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Description

3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields of science. The structure of this compound consists of a pyrazole ring fused with a quinoxaline ring, with a phenyl group attached to the pyrazole ring. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol . Another approach involves the use of microwave-assisted reductive cyclization reactions with triphenylphosphine as a reducing agent . These methods typically yield moderate to high yields of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. specific industrial methods for this compound are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1H-pyrazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoxalines, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins involved in cancer cell proliferation . The compound may bind to active sites of these targets, leading to the disruption of their normal function and ultimately causing cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent sensor and its significant anticancer activity make it a valuable compound for further research and development.

Properties

CAS No.

312519-38-3

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

3-phenyl-2H-pyrazolo[4,3-b]quinoxaline

InChI

InChI=1S/C15H10N4/c1-2-6-10(7-3-1)13-14-15(19-18-13)17-12-9-5-4-8-11(12)16-14/h1-9H,(H,17,18,19)

InChI Key

QRUNTKQKUYHTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN2)N=C4C=CC=CC4=N3

Origin of Product

United States

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